Cas no 861340-10-5 (1H-Indazole-4-carbonitrile)

1H-Indazole-4-carbonitrile structure
1H-Indazole-4-carbonitrile structure
Nombre del producto:1H-Indazole-4-carbonitrile
Número CAS:861340-10-5
MF:C8H5N3
Megavatios:143.145400762558
MDL:MFCD09261250
CID:69057
PubChem ID:24729347

1H-Indazole-4-carbonitrile Propiedades químicas y físicas

Nombre e identificación

    • 1H-indazole-4-carbonitrile
    • 4-Cyano (1H)indazole
    • 4-Cyano-1H-indazole
    • 4-Indazolenitrile
    • 4-CYANOINDAZOLE
    • PubChem20572
    • SBVHLMVTWNMOPU-UHFFFAOYSA-N
    • BCP26415
    • FCH834314
    • BDBM50390027
    • PB29626
    • OR48010
    • AM806831
    • ST1100617
    • AX8058794
    • AB0038226
    • Y5585
    • A10279
    • 340I105
    • 4-Indazolenitrile (2CI)
    • 2H-Indazole-4-carbonitrile
    • CS-0044713
    • SY101717
    • J-504682
    • J-650211
    • DB-025620
    • CHEMBL2071551
    • DTXSID70646712
    • 4-Indazolecarbonitrile
    • EN300-89144
    • AKOS005145959
    • SCHEMBL457549
    • MFCD09261250
    • 861340-10-5
    • 1H-Indazole-4-carbonitrile
    • MDL: MFCD09261250
    • Renchi: 1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11)
    • Clave inchi: SBVHLMVTWNMOPU-UHFFFAOYSA-N
    • Sonrisas: N#CC1C2=C(NN=C2)C=CC=1

Atributos calculados

  • Calidad precisa: 143.04800
  • Masa isotópica única: 143.048347172g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 193
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.5
  • Xlogp3: 1.3

Propiedades experimentales

  • PSA: 52.47000
  • Logp: 1.43458

1H-Indazole-4-carbonitrile Información de Seguridad

1H-Indazole-4-carbonitrile Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Indazole-4-carbonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB444387-1 g
1H-Indazole-4-carbonitrile, min. 95%; .
861340-10-5
1g
€315.00 2023-07-18
eNovation Chemicals LLC
D494829-5G
1H-indazole-4-carbonitrile
861340-10-5 97%
5g
$345 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H30860-250mg
1H-Indazole-4-carbonitrile
861340-10-5 97%
250mg
¥828.0 2023-09-07
Enamine
EN300-89144-1.0g
1H-indazole-4-carbonitrile
861340-10-5 95%
1.0g
$477.0 2023-02-11
Chemenu
CM108758-5g
1H-indazole-4-carbonitrile
861340-10-5 97%
5g
$825 2021-08-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115353-100mg
1H-Indazole-4-carbonitrile
861340-10-5 96%
100mg
¥377.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H30860-1g
1H-Indazole-4-carbonitrile
861340-10-5 97%
1g
¥1658.0 2023-09-07
TRC
I509043-100mg
1H-Indazole-4-carbonitrile
861340-10-5
100mg
$161.00 2023-05-18
abcr
AB444387-5 g
1H-Indazole-4-carbonitrile, min. 95%; .
861340-10-5
5g
€988.20 2023-07-18
Alichem
A269001686-5g
1H-Indazole-4-carbonitrile
861340-10-5 97%
5g
$1082.22 2023-08-31

1H-Indazole-4-carbonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethyl acetate ;  6 h, reflux
2.1 Reagents: Water Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Dimethylformamide ;  15 min, rt; 40 min, 150 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Water Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Dimethylformamide ;  15 min, rt; 40 min, 150 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  0 °C; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ;  2 h, rt
2.1 Catalysts: Trifluoroacetic acid Solvents: Ethyl acetate ;  6 h, reflux
3.1 Reagents: Water Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Dimethylformamide ;  15 min, rt; 40 min, 150 °C
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  3 - 6 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase
Lohou, Elodie; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5296-5304

1H-Indazole-4-carbonitrile Raw materials

1H-Indazole-4-carbonitrile Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:861340-10-5)1H-Indazole-4-carbonitrile
A10279
Pureza:99%
Cantidad:5g
Precio ($):287.0